molecular formula C18H18O B14327083 1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene) CAS No. 107048-96-4

1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)

Cat. No.: B14327083
CAS No.: 107048-96-4
M. Wt: 250.3 g/mol
InChI Key: NPASFXHZCKFRJL-UHFFFAOYSA-N
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Description

1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C22H26O3. It is a derivative of benzene, where two ethenyl groups are attached to the benzene rings through an oxybis(methylene) linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of 4-vinylbenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the oxybis(methylene) group.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The compound can undergo electrophilic substitution reactions, where the benzene rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction pathways, where the compound can act as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but lacks the ethenyl groups.

    Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar structure with different substituents on the benzene rings.

Uniqueness

1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

107048-96-4

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-ethenyl-2-[(2-ethenylphenyl)methoxymethyl]benzene

InChI

InChI=1S/C18H18O/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2

InChI Key

NPASFXHZCKFRJL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1COCC2=CC=CC=C2C=C

Origin of Product

United States

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